
N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide is a useful research compound. Its molecular formula is C16H23N7O2S and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multifunctional Antioxidants for Age-Related Diseases
- Research Focus : The analogs of this compound, possessing free radical scavenger and chelating groups, have shown potential in treating age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia.
- Key Findings : These compounds demonstrated protective effects against cell viability decrease and glutathione level reduction induced by hydrogen peroxide in various human cell lines (Jin, Randazzo, Zhang, & Kador, 2010).
Antimicrobial and Antimalarial Activity
- Research Focus : Sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and screened for antimicrobial and antimalarial activities.
- Key Findings : These compounds exhibited significant activity against various bacterial strains and also demonstrated antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Phosphoinositide-3-Kinase Inhibitors
- Research Focus : Research on the piperazine sulfonamide portion of PI3Kα inhibitors, including a variant of the compound , led to the discovery of analogs with good in vitro efficacy and pharmacokinetic parameters.
- Key Findings : These analogs showed potential in inhibiting hepatocyte growth factor-induced Akt Ser473 phosphorylation, which is vital for cancer research and treatment (Lanman et al., 2014).
Crystal Engineering of Pharmaceutical Solvates
- Research Focus : Utilizing crystal engineering principles, various solvates and salts involving sulfadiazine and pyridines, including N,N-dimethyl-4-aminopyridine, were synthesized.
- Key Findings : This study helps understand the hydrogen bonding motifs and stability of these structures, which is essential for developing new pharmaceutical formulations (Elacqua et al., 2013).
Biological Screening and Fingerprint Applications
- Research Focus : Investigation into benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for antibacterial, antifungal, anthelmintic activity, and fingerprint detection.
- Key Findings : Some compounds showed significant biological activities and potential in latent fingerprint analysis on various surfaces, indicating their use in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2S/c1-13-5-4-6-14(17-13)18-15-7-8-16(20-19-15)22-9-11-23(12-10-22)26(24,25)21(2)3/h4-8H,9-12H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURIZACHZWUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472101.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)

![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)
![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2472115.png)
![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)
![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)